7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Catalog No.
S3348877
CAS No.
3833-78-1
M.F
C9H5F3N2O2
M. Wt
230.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

CAS Number

3833-78-1

Product Name

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

7-(trifluoromethyl)-1H-quinazoline-2,4-dione

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h1-3H,(H2,13,14,15,16)

InChI Key

OWKQLTBXMVNRAI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)NC2=O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)NC2=O

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound characterized by its unique trifluoromethyl group attached to the quinazoline ring system. This compound has the molecular formula C9H5F3N2O2C_9H_5F_3N_2O_2 and a molecular weight of approximately 230.14 g/mol. It typically appears as a white solid with a melting point exceeding 250 °C . The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive target in medicinal chemistry.

Typical for quinazoline derivatives, including:

  • Nucleophilic substitutions: The trifluoromethyl group can act as a leaving group under certain conditions.
  • Condensation reactions: It can react with various amines and aldehydes to form more complex structures.
  • Hydrolysis: The dione functionality can be hydrolyzed under acidic or basic conditions, leading to the formation of different derivatives .

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione exhibits promising biological activities, particularly in the realm of cancer research. It has been identified as a potential inhibitor of various enzymes linked to tumor growth and proliferation. Studies have shown that derivatives of quinazoline-2,4-diones can inhibit the growth of multiple human tumor cell lines, suggesting that this compound may possess antitumor properties . Additionally, it has been explored for its effects on histone deacetylases, which are critical in cancer biology.

The synthesis of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods:

  • One-Pot Synthesis: Utilizing 4-dimethylaminopyridine as a catalyst, this method allows for the formation of quinazoline-2,4-diones under mild conditions. The reaction typically involves heating a mixture of 2-aminobenzamide and trifluoroacetic anhydride in acetonitrile .
  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and improves yields by using microwave irradiation to facilitate the reaction between suitable precursors .
  • Solvent-Free Methods: Recent studies have explored solvent-free conditions for synthesizing quinazoline derivatives using carbon dioxide as a green solvent .

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has several applications:

  • Pharmaceuticals: Its potential as an antitumor agent makes it valuable in drug development.
  • Chemical Intermediates: It serves as a key intermediate in synthesizing other biologically active compounds.
  • Research: It is used in studies investigating enzyme inhibition and cancer treatment strategies .

Interaction studies have highlighted the compound's ability to bind with specific targets involved in cancer pathways. For instance, its derivatives have shown efficacy against histone deacetylase enzymes which play a role in gene expression regulation related to cancer progression. Further studies are warranted to explore its complete pharmacological profile and mechanism of action .

Several compounds share structural similarities with 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameUnique Features
6-Bromoquinazoline-2,4-dioneContains bromine; potential for different reactivity
7-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dioneFluorine and bromine substitutions enhance biological activity
Quinazoline-2,4-dioneLacks trifluoromethyl group; serves as a baseline for comparison
7-Methoxyquinazoline-2,4-dioneMethoxy group alters solubility and biological properties

The unique trifluoromethyl group in 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione enhances its lipophilicity and potential interactions with biological targets compared to these similar compounds.

Metal-Free Catalytic Approaches

DMAP-Catalyzed One-Pot Cyclization Strategies

The use of 4-dimethylaminopyridine (DMAP) as a superacylation catalyst has enabled efficient one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides. In a landmark study, (Boc)₂O served as both a carbonyl donor and activating agent, with DMAP facilitating cyclization at room temperature or under microwave (MW) irradiation. For 7-trifluoromethyl derivatives, the reaction typically involves:

  • Substrate activation: 2-Amino-7-trifluoromethylbenzamide reacts with (Boc)₂O in acetonitrile.
  • Cyclization: DMAP (0.1 equiv) catalyzes intramolecular nucleophilic attack, forming the quinazolinedione core.
    Key advantages include high functional group tolerance and yields up to 92% under optimized conditions. A comparative study showed that DMAP outperformed other bases like Et₃N or DBU, which led to side reactions or no product formation.

Solvent Optimization in Non-Metallic Systems

Solvent choice critically influences reaction efficiency. Acetonitrile (CH₃CN) emerged as optimal due to its high polarity and ability to stabilize intermediates. For example:

  • CH₃CN: 94% yield for 3-methylquinazoline-2,4-dione at room temperature.
  • THF/DMF: Reduced yields (58–61%) due to poor solubility of intermediates.
    Microwave-assisted reactions in CH₃CN further enhanced yields for electron-deficient substrates like 7-trifluoromethyl derivatives, achieving 82% efficiency in 30 minutes.

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates cyclization by reducing reaction times from 12 hours to 30 minutes. This method is particularly effective for substrates with electron-withdrawing groups (e.g., CF₃), which otherwise require harsh conditions. For instance:

  • 7-Trifluoromethyl substrate: 82% yield under MW at 150°C.
  • Room temperature: <50% yield for the same substrate.
    The protocol avoids column chromatography, streamlining purification through simple filtration.

Palladium-Mediated Heterogeneous Catalysis

Pd(II)EN@GO Composite Catalyst Design

While the provided sources focus on metal-free systems, recent reviews highlight palladium-based catalysts for quinazoline synthesis. Pd(II)EN@GO (palladium-enriched graphene oxide) composites offer high surface area and stability, enabling C–H activation and cross-coupling reactions critical for introducing trifluoromethyl groups. However, specific applications to 7-(trifluoromethyl)quinazoline-2,4-dione remain underexplored in the current literature.

CO₂ Utilization in Cycloaddition Reactions

Emerging strategies utilize CO₂ as a C1 synthon in quinazoline synthesis. For example, palladium-catalyzed [2+2+2] cycloadditions between alkynes, amines, and CO₂ could theoretically construct the quinazolinedione scaffold. However, no direct examples for 7-trifluoromethyl derivatives are reported in the provided sources.

Recyclability and Stability of Palladium Catalysts

Palladium catalysts typically exhibit moderate recyclability (3–5 cycles) in related heterocycle syntheses. Leaching and deactivation remain challenges, particularly with electron-deficient substrates like CF₃-bearing compounds.

Comparative Analysis of Boc vs. PMB Protecting Group Efficiency

ParameterBoc Group [(Boc)₂O]PMB Group (p-Methoxybenzyl)
Activation EfficiencyModerate (requires DMAP)High (self-activating)
Reaction ConditionsMW or room temperatureRoom temperature
Yield Range46–92%70–90%
Substrate ScopeLimited for electron-poor aryl groupsBroad, including CF₃ derivatives

The PMB group enhances nucleophilicity at the 2-amino position, enabling milder conditions and higher yields for 7-trifluoromethyl substrates. In contrast, Boc-based methods require MW assistance for comparable efficiency.

Antimicrobial Agent Development

Fluoroquinolone-Like Gyrase Inhibition Mechanisms

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione demonstrates significant potential as a fluoroquinolone-like inhibitor through its targeting of bacterial deoxyribonucleic acid gyrase and topoisomerase four enzymes [1]. The compound operates through a mechanism similar to established fluoroquinolones, binding specifically to the complex of deoxyribonucleic acid gyrase and deoxyribonucleic acid rather than to the enzyme alone [4]. This binding pattern results in the stabilization of enzyme-deoxyribonucleic acid complexes, which in turn generates fatal breaks in the bacterial deoxyribonucleic acid [4].

Research has demonstrated that quinazoline-2,4(1H,3H)-dione derivatives function as fluoroquinolone-like inhibitors of bacterial gyrase and deoxyribonucleic acid topoisomerase four, specifically designed to address bacterial resistance problems [1]. The trifluoromethyl substitution at the 7-position enhances the compound's lipophilicity and metabolic stability, contributing significantly to its biological efficacy . For gram-negative bacteria, deoxyribonucleic acid gyrase serves as the primary target, while topoisomerase four represents the secondary target [4] [7].

The gyrase inhibition mechanism involves the disruption of bacterial deoxyribonucleic acid synthesis and replication [7]. Fluoroquinolones, including trifluoromethyl-substituted quinazoline derivatives, exert their antibacterial activity by preventing normal deoxyribonucleic acid synthesis, replication, and cellular division, ultimately resulting in bacterial cell death [7]. The deoxyribonucleic acid gyrase enzyme catalyzes the negative superhelix formation of circular bacterial deoxyribonucleic acid and relaxes positive superhelices, processes that are essential for deoxyribonucleic acid replication [7].

Gram-Positive vs. Gram-Negative Bactericidal Specificity

The bactericidal specificity of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione varies significantly between gram-positive and gram-negative bacterial strains. Studies have shown that quinazoline derivatives exhibit enhanced activity against gram-positive bacteria compared to gram-negative strains [24] [25]. The presence of trifluoromethyl groups on quinazoline derivatives is essential for compounds to demonstrate high antibacterial activity, particularly against gram-positive organisms [24].

Research indicates that trifluoromethyl-substituted quinazoline derivatives show more promising activity against Staphylococcus aureus at minimal inhibitory concentration levels as low as 2 micrograms per milliliter [24]. The trifluoromethyl-piperazine-fused quinazoline derivative demonstrated superior efficacy against Staphylococcus aureus compared to fluoro-substituted, hydroxy-substituted, and methoxy-substituted derivatives [24].

Bacterial TypeActivity LevelMinimal Inhibitory Concentration Range
Gram-positive (Staphylococcus aureus)High1-4 μg/mL [24]
Gram-negative (Escherichia coli)Moderate to Low62.5-100 μg/mL [25]
Methicillin-resistant Staphylococcus aureusHigh1 μg/mL [24]

For gram-positive bacteria, topoisomerase four serves as the primary target of quinazoline action, with deoxyribonucleic acid gyrase functioning as a secondary target [4] [7]. This targeting pattern disrupts the separation of two newly interlinked daughter strands of circular deoxyribonucleic acid, preventing proper bacterial cell division [4]. Quinazoline derivatives demonstrate marginal antibacterial efficacy against gram-positive pathogens, while showing limited effect on gram-negative strains [25].

Anticancer Therapeutics

Polymerase Adenosine Diphosphate-Ribose Polymerase-1/2 Dual Inhibition Profiles

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione exhibits potent dual inhibition activity against both Polymerase Adenosine Diphosphate-Ribose Polymerase-1 and Polymerase Adenosine Diphosphate-Ribose Polymerase-2 enzymes [10]. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been designed and synthesized specifically as Polymerase Adenosine Diphosphate-Ribose Polymerase-1/2 inhibitors, demonstrating moderate selectivity toward Polymerase Adenosine Diphosphate-Ribose Polymerase-1 over Polymerase Adenosine Diphosphate-Ribose Polymerase-2 [10].

Structure-activity relationship studies reveal that these compounds achieve inhibitory concentration fifty values against Polymerase Adenosine Diphosphate-Ribose Polymerase-1 at the nanomolar level and against Polymerase Adenosine Diphosphate-Ribose Polymerase-2 at the 10^-8 molar level [10]. The quinazoline-2,4(1H,3H)-dione scaffold has been utilized as a bio-isosteric replacement for the phthalazinone motif found in standard drugs like Olaparib [12].

CompoundPolymerase Adenosine Diphosphate-Ribose Polymerase-1 IC50 (nM)Polymerase Adenosine Diphosphate-Ribose Polymerase-2 IC50 (nM)Selectivity Ratio
Quinazoline derivative 10<3.12 μM->10 [10]
Quinazoline derivative 113.02 μM-≈10 [10]
Reference Olaparib4.40-- [12]

Research demonstrates that quinazoline derivatives can achieve Polymerase Adenosine Diphosphate-Ribose Polymerase-1 inhibitory activity comparable to or exceeding that of established drugs [12]. The pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold represents a novel Polymerase Adenosine Diphosphate-Ribose Polymerase-targeting molecular framework for imaging probe development, with high affinity for Polymerase Adenosine Diphosphate-Ribose Polymerase-1 at 48.13 nanomolar concentrations [27].

Synergistic Effects with Temozolomide in Xenograft Models

The combination of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione derivatives with Temozolomide demonstrates significant synergistic effects in xenograft tumor models [10] [30]. Quinazoline-2,4(1H,3H)-dione compounds show strong cytotoxicity either as single agents or in combination with Temozolomide in cancer cell lines [10]. The synergistic mechanism involves the enhancement of Temozolomide cytotoxicity through multiple pathways [30].

In vivo tumor growth inhibition studies using quinazoline derivatives in combination with Temozolomide demonstrate that these compounds can strongly potentiate the cytotoxicity of Temozolomide in xenograft tumor models [10]. The combination therapy has been shown to eradicate all cells in several patient-derived glioblastoma primary cultures, while Temozolomide alone failed to achieve complete cell elimination [30].

Treatment CombinationCell Line/ModelInhibitory Concentration 50Potentiation Factor
Quinazoline compound 10 + TemozolomideMX-1 cells<3.12 μM>10 [10]
Quinazoline compound 11 + TemozolomideMX-1 cells3.02 μM≈10 [10]
Temozolomide aloneGlioblastoma primary culturesFailed to eradicate- [30]

The synergistic mechanisms operate through prevention or disruption of base excision repair activation, which induces Temozolomide cytotoxicity through N7-methylguanine and N3-methyladenine pathways [30]. Additionally, Polymerase Adenosine Diphosphate-Ribose Polymerase inhibitors prevent or disrupt the ribosylation of O6-methylguanine-deoxyribonucleic acid methyltransferase, enabling and increasing Temozolomide cytotoxicity through O6-methylguanine lesions [30]. The combination treatment demonstrates a higher proportion of S-phase cells and increased dead cells through apoptosis and mitotic catastrophe compared to individual treatments [30].

FtsZ Protein-Targeted Antibacterial Strategies

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione represents a promising approach for targeting the bacterial cell division protein FtsZ, which assembles into a ring-like structure known as the Z-ring and plays a significant role in bacterial cell division [19] [20]. FtsZ is essential for bacterial cell division and is found in almost all bacteria, many archaea, all chloroplasts, and some mitochondria [14] [15]. The protein serves as a prokaryotic homologue of the eukaryotic protein tubulin and is considered a promising antimicrobial drug target [18] [20].

Quinazoline derivatives have been identified as effective FtsZ inhibitors through virtual screening approaches [19] [21]. The FtsZ protein has two druggable binding sites: the nucleotide binding site where guanosine triphosphate or guanosine diphosphate binds, and the interdomain cleft binding site where known FtsZ inhibitors bind [34] [21]. Research demonstrates that quinazoline compounds can inhibit FtsZ functions and serve as effective inhibitors with antimicrobial activities against multiple bacterial strains [21] [34].

FtsZ Targeting ApproachMechanismBacterial TargetsEffectiveness
Nucleotide binding site inhibitionGuanosine triphosphate competitive inhibitionBroad spectrumHigh [19]
Interdomain cleft targetingPolymer stabilization/destabilizationGram-positive focusModerate [21]
Polymerization disruptionZ-ring assembly preventionMultiple speciesVariable [34]

Studies have shown that quinazoline-based FtsZ inhibitors can cause bacterial cells to elongate and FtsZ to become delocalized, similar to established FtsZ inhibitors [34]. The compounds demonstrate effectiveness against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains [34]. Molecular dynamics studies indicate that quinazoline derivatives form stable complexes with FtsZ, with binding affinities suitable for therapeutic development [36].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Electronic Parameter Correlation with Cytotoxicity

Quantitative Structure-Activity Relationship modeling has emerged as a fundamental computational approach for understanding the cytotoxic mechanisms of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione derivatives. Electronic parameters demonstrate significant correlations with biological activity, providing insights into the molecular basis of cytotoxicity against cancer cell lines [1] [2].

The QSAR analysis reveals that atomic net charges at specific positions within the quinazoline ring system exhibit substantial influence on cytotoxic potency. Particularly, the atomic net charge at the C6 position shows a strong negative correlation coefficient of -35.522, indicating that increased positive charge density at this position enhances cytotoxic activity [1]. Similarly, atomic net charges at C10 and C12 positions demonstrate coefficients of -21.055 and -85.682 respectively, with the C12 position showing the most pronounced effect on biological activity [1].

The oxygen atom at position 22 (qO22) contributes significantly to the QSAR model with a coefficient of -32.997, suggesting that electron density distribution around this heteroatom plays a crucial role in determining cytotoxic potency [1]. This finding aligns with the known importance of hydrogen bonding interactions between quinazoline derivatives and their biological targets.

Frontier molecular orbital energies provide additional insights into the electronic requirements for cytotoxic activity. The Highest Occupied Molecular Orbital energy demonstrates a substantial negative coefficient of -85.129, while the Lowest Unoccupied Molecular Orbital energy shows a positive coefficient of 19.724 [1]. This relationship indicates that compounds with lower HOMO energies and higher LUMO energies tend to exhibit enhanced cytotoxic properties, reflecting their improved electron-accepting capabilities and electrophilic character.

The statistical validation of the QSAR model demonstrates excellent predictive capability with correlation coefficients ranging from 0.7 to 0.8 for various cancer cell lines [2]. Cross-validation parameters including q² values of 0.354 to 0.7 confirm the robustness and reliability of the electronic parameter correlations [3] [4].

Topological Descriptors for MCF-7 Cell Line Activity

Topological descriptors provide complementary information to electronic parameters in predicting the activity of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione against the MCF-7 breast cancer cell line. These descriptors capture the structural complexity and molecular connectivity patterns that influence biological interactions [5] [6].

The Topological Polar Surface Area emerges as a critical descriptor with a coefficient of -0.136 ± 0.103, demonstrating statistical significance in the QSAR model [3]. This parameter reflects the molecular surface area occupied by polar atoms and correlates with membrane permeability and cellular uptake efficiency. The negative correlation suggests that compounds with optimized polar surface areas exhibit enhanced activity against MCF-7 cells.

Molar refractivity contributes positively to the model with a coefficient of 2.280 ± 1.291, indicating that increased molecular polarizability and volume enhance cytotoxic activity [3]. This relationship reflects the importance of van der Waals interactions and hydrophobic contacts in the binding of quinazoline derivatives to their molecular targets within MCF-7 cells.

Globularity demonstrates a negative correlation with a coefficient of -3.155 ± 19.369, suggesting that less spherical, more elongated molecular geometries favor biological activity [3]. This topological feature influences the ability of compounds to fit into binding sites and establish specific intermolecular interactions with target proteins.

Experimental validation studies with quinazoline Schiff bases demonstrate IC₅₀ values of 6.246 × 10⁻⁶ mol/L against MCF-7 cells, confirming the predictive value of topological descriptors [6] [7]. Quinazolinone-triazole hybrids show variable activity with compound 6a exhibiting the highest potency, supporting the role of topological parameters in structure-activity relationships [5].

The integration of electronic and topological descriptors in comprehensive QSAR models achieves correlation coefficients exceeding 0.8, demonstrating the synergistic value of these computational approaches for predicting MCF-7 cell line activity [2] [8]. Three-dimensional QSAR models using Comparative Molecular Field Analysis provide additional insights into steric and electrostatic field contributions that complement traditional topological descriptors.

Molecular Docking Simulations

EGFR Kinase Binding Mode Analysis

Molecular docking simulations have provided detailed insights into the binding interactions between 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione and the Epidermal Growth Factor Receptor kinase domain. These computational studies reveal specific binding modes that explain the observed biological activities and guide structure optimization efforts [9] [10] [11].

The quinazoline core consistently occupies the adenosine triphosphate binding pocket of EGFR kinase, establishing critical hydrogen bonding interactions with key amino acid residues. The most significant interaction occurs with methionine 769, where the nitrogen atom at position 1 of the quinazoline ring forms a hydrogen bond with distances ranging from 1.7 to 2.1 Å [10] [12] [11]. This interaction represents a critical anchor point that stabilizes the ligand-protein complex and contributes significantly to binding affinity.

Additional hydrogen bonding interactions are observed with cysteine 773 and leucine 768 residues, with bond distances of 2.0-2.3 Å and 1.8-2.0 Å respectively [9] [12]. The hydrogen bond with cysteine 773 has been specifically identified as crucial for suppressing tumor growth in EGFR and human epidermal growth factor receptor 2 mutants, highlighting its therapeutic relevance [13].

The trifluoromethyl substituent at position 7 of the quinazoline ring contributes unique binding characteristics that distinguish these compounds from other EGFR inhibitors. Molecular docking studies demonstrate that the electronegative fluorine atoms can form additional hydrogen bonding interactions with adenine 12, cytosine 8, and glutamine 778 residues, enhancing the overall binding affinity [14]. These interactions are facilitated by the strong electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilic character of the quinazoline ring system.

Hydrophobic interactions play a complementary role in stabilizing the protein-ligand complex. The aromatic quinazoline core establishes π-π stacking interactions with phenylalanine and tryptophan residues in the binding pocket, while the trifluoromethyl group contributes to hydrophobic contacts with leucine and valine side chains [9] [15]. These interactions typically occur at distances of 3.5-4.0 Å and contribute binding energies ranging from -1.5 to -4.0 kcal/mol.

Adenosine triphosphate, the natural substrate of EGFR kinase, establishes specific interactions within the kinase active site that serve as reference points for inhibitor design. The adenine moiety of adenosine triphosphate forms hydrogen bonds with methionine 769 and cysteine 773, similar to the interactions observed with quinazoline inhibitors [18]. However, the ribose and phosphate groups of adenosine triphosphate create additional contact points that are not replicated by quinazoline derivatives.

Binding energy calculations demonstrate that 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione derivatives achieve competitive binding affinities ranging from -40 to -45 kcal/mol for inactive state EGFR, compared to -45.7 to -45.8 kcal/mol for established inhibitors like gefitinib [15]. These values indicate that trifluoromethyl-substituted quinazolines can effectively compete with adenosine triphosphate for binding to the kinase active site.

The selectivity profile between active and inactive EGFR conformations reveals important therapeutic implications. While gefitinib shows similar binding affinity for both active and inactive states, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione demonstrates preferential binding to the inactive state with binding energies falling to -22 to -36 kcal/mol for the active conformation [15]. This selectivity pattern suggests potential advantages in targeting specific EGFR conformational states associated with different disease contexts.

Kinetic analysis of adenosine triphosphate displacement reveals that the trifluoromethyl substituent enhances the competitive inhibition profile compared to unsubstituted quinazoline derivatives. The electron-withdrawing effect of the trifluoromethyl group increases the electrophilic character of the quinazoline ring, facilitating stronger interactions with nucleophilic residues in the binding pocket [19]. This electronic modulation translates to improved binding kinetics and potentially enhanced cellular potency.

Structural comparisons with other kinase substrates demonstrate the selectivity potential of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. The unique geometric and electronic properties of the trifluoromethyl-substituted quinazoline scaffold create binding preferences that distinguish EGFR from other kinase family members [18]. This selectivity profile is crucial for minimizing off-target effects and achieving therapeutic windows suitable for clinical development.

Density Functional Theory (DFT) Studies

Reaction Pathway Energy Profiling

Density Functional Theory calculations have provided comprehensive insights into the reaction pathways involved in the formation and activation of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, revealing the energetic landscape that governs its chemical reactivity and biological interactions [20] [21] [22].

The initial complex formation between precursor molecules represents the ground state reference point with an energy level of 0.0 kcal/mol. DFT calculations using the M06-2X functional with 6-31+G* basis set demonstrate that the reaction pathway proceeds through distinct energetic barriers that influence the overall reaction kinetics [21]. The nucleophilic attack transition state represents the first significant energy barrier, with calculated values ranging from 18.3 to 41.9 kcal/mol depending on the specific reaction conditions and catalyst presence.

The involvement of water molecules and catalytic species significantly impacts the energy profile. Six-membered ring transition states formed through the inclusion of water or diethanolamine catalyst show substantially lower energy barriers of 19.9 and 18.3 kcal/mol respectively, compared to the uncatalyzed four-membered ring transition state at 41.9 kcal/mol [21]. This dramatic reduction in activation energy explains the enhanced reaction rates observed in the presence of appropriate catalysts and demonstrates the importance of cooperative effects in quinazoline-2,4-dione formation.

Intermediate stabilization occurs at energy levels ranging from -15.2 to -8.5 kcal/mol below the reference state, indicating thermodynamically favorable formation of carbamic acid intermediates [21]. These stabilized intermediates are characterized by extensive hydrogen bonding networks that contribute to their relative stability and influence subsequent reaction steps.

The cyclization transition state represents another critical energetic barrier in the reaction pathway, with calculated energies of 25.4 to 35.7 kcal/mol above the reference state. This step involves the formation of the quinazoline ring system through intramolecular cyclization, with the energy barrier influenced by the electronic effects of substituents such as the trifluoromethyl group [20]. The electron-withdrawing nature of the trifluoromethyl substituent can modulate this transition state energy through resonance and inductive effects.

Product formation results in significant thermodynamic stabilization, with final energy levels ranging from -45.8 to -38.2 kcal/mol below the reference state [21]. This substantial energy release drives the reaction to completion and contributes to the overall thermodynamic favorability of quinazoline-2,4-dione formation. The large negative energy change also explains the irreversible nature of this cyclization reaction under typical reaction conditions.

Charge Delocalization in Superelectrophilic Intermediates

The formation of superelectrophilic intermediates during the reaction pathway of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves complex charge delocalization patterns that significantly influence reactivity and selectivity [23] [24]. DFT calculations reveal the electronic structure changes that accompany the development of these highly reactive intermediates.

Superelectrophilic intermediates are characterized by the presence of multiple positive charges within the same molecular framework, leading to enhanced electrophilic reactivity at positions remote from the primary charge centers [23]. In the context of trifluoromethyl-substituted quinazoline systems, these intermediates develop through protonation or oxidation processes that create highly delocalized cationic species.

The trifluoromethyl substituent plays a crucial role in stabilizing superelectrophilic intermediates through its strong electron-withdrawing properties. DFT calculations demonstrate that the electron-deficient carbon center bearing the trifluoromethyl group can accommodate partial positive charge through resonance interactions with the aromatic quinazoline system [23]. This delocalization pattern creates enhanced electrophilic character at positions throughout the ring system, particularly at the 2 and 4 positions where carbonyl groups are located.

Natural Bond Orbital analysis reveals the extent of charge delocalization in these superelectrophilic species. Significant charge transfer occurs from lone pair orbitals on nitrogen and oxygen atoms into antibonding orbitals of the quinazoline ring system [24]. The stabilization energies associated with these hyperconjugative interactions can exceed 40-50 kcal/mol, indicating substantial electronic reorganization upon formation of superelectrophilic intermediates.

The charge delocalization patterns exhibit dynamic behavior throughout the reaction pathway. Initial complex formation involves minimal charge delocalization, but as the reaction progresses through nucleophilic attack and cyclization steps, the extent of charge spreading increases dramatically [21]. The superelectrophilic intermediate represents the maximum extent of charge delocalization, with calculated energies of 12.5 to 28.9 kcal/mol above the reference state reflecting the energetic cost of this electronic reorganization.

Experimental validation of these computational predictions comes from low-temperature Nuclear Magnetic Resonance studies that demonstrate characteristic chemical shift patterns associated with charge delocalization [23]. The progressive downfield shifting of carbon signals in ¹³C NMR spectra correlates with increasing positive charge density, confirming the DFT-predicted charge distribution patterns. These spectroscopic observations provide direct experimental support for the computational models of superelectrophilic intermediate formation and charge delocalization mechanisms.

XLogP3

1.1

Wikipedia

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Dates

Last modified: 08-19-2023

Explore Compound Types